
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide
説明
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C14H20BNO3 and its molecular weight is 261.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Similar compounds, such as ethyl 2-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-pyrazol-1-yl)propanoate, have been used in the synthesis of various pharmaceuticals .
Mode of Action
Compounds with similar structures have been known to undergo borylation at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
Biochemical Pathways
Similar compounds have been used in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Result of Action
Similar compounds have been used in the synthesis of various pharmaceuticals .
生物活性
The compound 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide , commonly referred to as a boron-containing phenylacetamide, has garnered attention in chemical and biological research due to its unique structural features and potential applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- CAS Number : 2009169-65-5
- Molecular Formula : C₁₃H₁₉B₄O₄
- Molecular Weight : 253.94 g/mol
The biological activity of this compound is largely attributed to the presence of the boron atom in its structure. Boron compounds are known to interact with various biological molecules, influencing enzymatic activities and cellular signaling pathways. The dioxaborolane moiety enhances the compound's ability to participate in chemical reactions such as Suzuki coupling, which is pivotal in drug synthesis and modification.
Anticancer Properties
Recent studies have indicated that boron-containing compounds can exhibit significant anticancer properties. For instance, a related compound demonstrated potent inhibitory effects on cancer cell proliferation with an IC₅₀ value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells . This suggests that derivatives of the boron-containing phenylacetamide may also possess similar anticancer activities.
Enzyme Inhibition
Research has shown that compounds with similar structures can inhibit key enzymes involved in cancer progression. For example:
- GSK-3β Inhibition : Compounds with boron functionalities have been linked to GSK-3β inhibition, which plays a crucial role in cellular growth and survival pathways. In vitro studies reported IC₅₀ values ranging from 10 to 1314 nM for various derivatives .
- Matrix Metalloproteinases (MMPs) : The compound exhibited notable inhibitory activity against MMP-2 and MMP-9, which are critical in tumor metastasis .
Case Study 1: Antiviral Activity
A study investigating the antiviral properties of similar boron-containing compounds found significant activity against influenza viruses. The lead compound reduced viral load by more than two logs in infected mouse models . This highlights the potential for this compound to be explored for antiviral applications.
Case Study 2: Toxicity Profile
In vivo toxicity studies are essential for evaluating the safety of new compounds. A related study showed favorable safety profiles for boron-containing drugs at high doses (40 mg/kg), indicating low toxicity and good plasma stability . Such findings are crucial for advancing this compound into clinical trials.
Data Tables
Property | Value |
---|---|
CAS Number | 2009169-65-5 |
Molecular Formula | C₁₃H₁₉B₄O₄ |
Molecular Weight | 253.94 g/mol |
Anticancer IC₅₀ | 0.126 μM (against MDA-MB-231) |
GSK-3β Inhibition IC₅₀ | 10 - 1314 nM |
MMP Inhibition | Significant inhibition observed |
特性
IUPAC Name |
2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BNO3/c1-13(2)14(3,4)19-15(18-13)11-7-5-10(6-8-11)9-12(16)17/h5-8H,9H2,1-4H3,(H2,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKTHMWBSTTUMNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1082066-33-8 | |
Record name | 2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。